(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid
Description
Properties
IUPAC Name |
2-(1-phenyl-1,2,4-triazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-9-11-7-13(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMCNZJCKXADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1-Benzoyl-3-thiosemicarbazide to 5-Phenyl-1H-1,2,4-triazole-3-thione
Alkylation to Form Ethyl [(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Conversion to 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Hydrolysis to (1-Phenyl-1H-1,2,4-triazol-3-yl)acetic Acid
- Hydrolysis of the ester or hydrazide intermediates under alkaline conditions (e.g., sodium hydroxide in aqueous solution) at moderate temperatures (around 40°C) for several hours leads to the free acetic acid derivative.
- Acidification of the reaction mixture precipitates the product, which is isolated by filtration and drying.
- Yields can be high, for example, 96.7% yield was reported for a related triazole acetic acid prepared by alkaline hydrolysis.
Continuous-Flow Synthesis for Enhanced Efficiency
- Recent advances include a metal-free, continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, which can be adapted for phenyl-substituted analogs.
- This method allows for one-pot construction of the triazole ring and acetic acid functionality with improved atom economy, selectivity, and safety.
- Compared to batch processes, continuous-flow synthesis achieves higher yields and better control over reactive intermediates.
Comparative Data Table of Key Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-Benzoyl-3-thiosemicarbazide | NaOH or NH3, reflux | 5-Phenyl-1H-1,2,4-triazole-3-thione | ~75 | Cyclization step |
| 2 | 5-Phenyl-1H-1,2,4-triazole-3-thione | Na in EtOH, then ethyl bromoacetate, reflux | Ethyl [(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | 68 | Alkylation to introduce ester group |
| 3 | Ethyl ester intermediate | Hydrazine hydrate, reflux in methanol | 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide | Not specified | Conversion to hydrazide |
| 4 | Ester or hydrazide | NaOH aqueous, 40°C, 5 h; acidify to pH 2 | This compound | Up to 96.7 | Hydrolysis to free acid |
| 5 | Suitable precursors (for continuous flow) | Metal-free flow reactor, one-pot synthesis | 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid (analogous) | Higher than batch | Sustainable, scalable method |
Research Findings and Notes
- The classical batch synthesis routes rely on multi-step reactions involving cyclization, alkylation, and hydrolysis, with moderate to high yields.
- The sulfanyl linkage in intermediates is a common feature in the preparation of 1,2,4-triazole acetic acid derivatives, facilitating further functionalization.
- Continuous-flow synthesis represents a significant advancement, offering safer handling of energetic intermediates, reduced reaction times, and improved yields.
- Analytical techniques such as IR spectroscopy (noting characteristic C=O and NH bands), 1H NMR (singlets corresponding to hydrazide NH and triazole protons), and TLC monitoring are essential for confirming reaction progress and product purity.
- The synthetic methods are adaptable to various substituted triazoles, enabling the preparation of diverse derivatives for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid has a wide range of scientific research applications:
Biology: This compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, influencing their activity and function . This compound can inhibit the activity of certain enzymes, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(1-Phenyl-1H-1,2,4-triazol-3-yl)acetic acid” can be compared to analogs based on substituent variations, linkage types, and bioactivity profiles. Below is a systematic analysis:
Structural Analogs with Sulfur Linkages
Compounds featuring a sulfanyl (-S-) bridge instead of a direct acetic acid linkage exhibit distinct physicochemical properties:
- Example 1: (5-Phenyl-4H-1,2,4-triazol-3-ylsulfanyl)-acetic acid (CAS: Not specified) Key Difference: The sulfanyl group introduces a thioether linkage, altering electronic distribution and hydrogen-bonding capacity.
- Example 2 : 2-((5-(Thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Positional Isomers and Substitution Patterns
Variations in triazole ring substitution significantly influence reactivity and target interactions:
- Example 1 : 2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS: 1368811-52-2)
- Example 2: (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid Substituent: Amino group at the 5-position. Impact: Enhanced solubility in aqueous media due to the polar amino group .
Complex Heterocyclic Derivatives
Incorporation of fused aromatic systems or electron-rich substituents modulates bioactivity:
- Example 1 : {[5-(1,3-Benzodioxol-5-yl)-4-phenyl-triazol-3-yl]sulfanyl}acetic acid (CAS: 80987-62-8)
- Example 2: 2-{[4-Amino-5-(5-methyl-benzofuran-2-yl)-triazol-3-yl]sulfanyl}acetic acid (CAS: 1304271-30-4) Substituent: Benzofuran-methyl group. Impact: Extended conjugation improves UV absorption properties, useful in photodynamic therapy .
Alkyl and Halo-Substituted Analogs
- Example : 2-((5-Bromo-4-ethyl-4H-triazol-3-yl)thio)acetic acid
- Substituents : Bromine (5-), ethyl (4-).
- Impact : Bromine acts as a leaving group in nucleophilic reactions, enabling further functionalization .
Biological Activity
(1-Phenyl-1H-1,2,4-triazol-3-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H9N3O2
- Molecular Weight : 203.197 g/mol
- CAS Number : 64142-86-5
Synthesis
The synthesis of this compound involves the reaction of phenyl hydrazine with appropriate acetic acid derivatives under suitable conditions. Various methods have been explored to enhance yield and purity, including refluxing in different solvents such as ethanol and acetic acid.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of NF-kB Pathway : The compound has been identified as a potent inhibitor of the NF-kB signaling pathway, which is crucial in regulating immune response and cell survival in cancer cells .
- Cytotoxicity against Cancer Cell Lines : In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate effective concentrations required to inhibit cell growth significantly.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. The compound's mechanism includes disrupting bacterial cell wall synthesis.
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Antifungal Activity
The compound also demonstrates antifungal activity, particularly against Candida species. Its efficacy is attributed to the inhibition of ergosterol biosynthesis.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 cells revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant increase in early and late apoptotic cells after 48 hours of exposure.
Case Study 2: Antimicrobial Spectrum
In a comprehensive evaluation of antimicrobial activity, this compound was tested against a panel of clinical isolates. Results indicated broad-spectrum activity with an emphasis on its effectiveness against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1-Phenyl-1H-1,2,4-triazol-3-yl)acetic acid derivatives?
- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, thioacetic acid derivatives can be prepared by reacting triazole-3-thiones with monochloroacetic acid in an alkaline medium (1:1 molar ratio) under reflux conditions. Subsequent purification via recrystallization (e.g., using acetic acid) ensures ≥98% purity . Continuous-flow synthesis under optimized temperatures (e.g., 100–110°C) and solvent systems (e.g., chlorobenzene) improves yield and scalability for specific intermediates .
Q. Which analytical techniques are prioritized for characterizing purity and structural integrity?
- Methodological Answer : Structural confirmation relies on integrated techniques:
- Elemental analysis and IR spectroscopy to verify functional groups (e.g., triazole rings, carboxylate moieties).
- ¹H NMR for substituent positioning and hydrogen environment analysis.
- X-ray crystallography (using SHELX or ORTEP-III) resolves stereochemistry and packing interactions, particularly for salts or metal complexes .
- Thin-layer chromatography (TLC) monitors reaction progress and purity post-recrystallization .
Q. What biological activities are commonly studied for this compound class?
- Methodological Answer : Focus areas include:
- Antimicrobial screening via agar diffusion assays against bacterial/fungal strains, with activity linked to substituent electronegativity (e.g., bromophenyl groups enhance potency) .
- Antiradical activity assessed using DPPH assays; structural modifications (e.g., carboxylate salt formation) may reduce activity due to steric hindrance .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer : Key strategies include:
- Stoichiometric control : Equimolar ratios of reagents (e.g., triazole-thiones and monochloroacetic acid) reduce unreacted intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while alkaline conditions (NaOH/ethanol) minimize side reactions .
- Degradation studies : Monitor mass balance (e.g., via HPLC) to quantify impurities under stress conditions (heat/light), ensuring ≥95% main product retention .
Q. How are contradictions in biological activity data resolved for structurally similar derivatives?
- Methodological Answer : Discrepancies arise from substituent effects or assay variability. Approaches include:
- Comparative SAR studies : Systematically varying substituents (e.g., R = methyl vs. phenyl) to isolate activity trends .
- Dose-response profiling : EC50/IC50 comparisons across multiple assays (e.g., MIC for antimicrobials vs. IC50 for antiradicals) .
- Crystallographic validation : Correlating bioactivity with steric/electronic features resolved via X-ray structures .
Q. What role do salt forms play in modulating physicochemical and pharmacological properties?
- Methodological Answer : Salt formation (e.g., with Na⁺, K⁺, or organic bases like morpholine) enhances solubility and bioavailability. For example:
- Metal salts : Synthesized by reacting thioacetic acids with metal sulfates (e.g., Cu²⁺, Zn²⁺), improving thermal stability .
- Organic salts : Piperidine/morpholine adducts alter logP values, impacting membrane permeability .
- Characterization : Diffuse reflectance spectroscopy and TGA-DSC analyze thermal behavior and hydration states .
Q. How is computational modeling integrated into structural and reactivity studies?
- Methodological Answer :
- SHELX refinement : Resolves crystallographic ambiguities (e.g., disorder in triazole rings) via least-squares optimization .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity patterns (e.g., nucleophilic attack at the triazole C5 position) .
- Molecular docking : Screens derivatives against target enzymes (e.g., fungal CYP51) to prioritize synthesis .
Data Contradiction Analysis
- Example : Discrepancies in antiradical activity between free acids and salts (e.g., compound 9 in ) may arise from:
- Steric blocking : Salt formation masks carboxylate groups critical for radical scavenging.
- Solution-state aggregation : Metal complexes may form colloids, reducing effective concentration.
- Mitigation : Compare activities in both aqueous and DMSO-based assays to differentiate solubility effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
